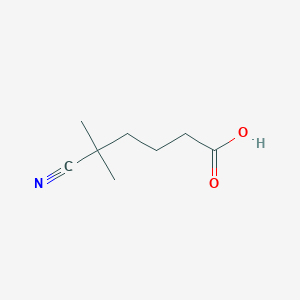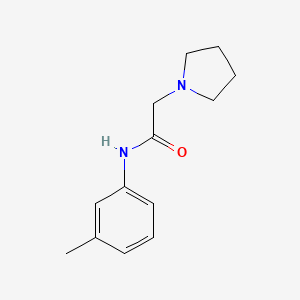
N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide, also known as MCTA, is a compound that has gained interest in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide has been studied for its potential therapeutic applications in various fields of research, including neurology, oncology, and immunology. In neurology, this compound has been found to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In oncology, this compound has shown promising anticancer activity by inducing apoptosis and inhibiting tumor growth in vitro and in vivo. In immunology, this compound has been shown to modulate the immune response by reducing the production of pro-inflammatory cytokines.
Mécanisme D'action
The exact mechanism of action of N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In neurology, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) and activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth. In oncology, this compound has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival, and activate the JNK/p38 MAPK signaling pathway, which is involved in apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor activities. In neurology, this compound has been found to reduce oxidative stress and inflammation, and improve synaptic plasticity and memory function. In oncology, this compound has been shown to induce cell cycle arrest and apoptosis, and inhibit angiogenesis and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide in lab experiments is its high potency and specificity, which allows for the study of its effects at low concentrations. Another advantage is its stability and solubility in various solvents, which facilitates its use in different experimental settings. However, one limitation of using this compound is its relatively high cost compared to other compounds with similar activities.
Orientations Futures
There are several future directions for the study of N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide. In neurology, further research is needed to elucidate the molecular mechanisms underlying its neuroprotective effects and to explore its potential as a therapeutic agent for neurodegenerative diseases. In oncology, more studies are needed to investigate the anticancer activity of this compound in different types of tumors and to identify its molecular targets. In immunology, further research is needed to understand the immunomodulatory effects of this compound and to explore its potential as an immunotherapeutic agent.
Méthodes De Synthèse
N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide can be synthesized using a multi-step process that involves the reaction of 4-methyl-2-oxo-1,3-thiazole-3-carboxylic acid with 4-methylcyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting intermediate is then treated with acetic anhydride to obtain the final product, this compound.
Propriétés
IUPAC Name |
N-(4-methylcyclohexyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-9-3-5-11(6-4-9)14-12(16)7-15-10(2)8-18-13(15)17/h8-9,11H,3-7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHPPRHKOVKVMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CN2C(=CSC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-methoxyphenyl)-methylsulfamoyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B7636704.png)
![[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 2-[(2-methylbenzoyl)amino]acetate](/img/structure/B7636706.png)
![2-[2-[[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B7636712.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine](/img/structure/B7636724.png)


![5-[(3,3-dimethylmorpholin-4-yl)methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7636741.png)
![ethyl 2,4-dimethyl-5-[(3-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B7636744.png)
![1-O-methyl 3-O-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 5-nitrobenzene-1,3-dicarboxylate](/img/structure/B7636745.png)

![[2-[Benzyl(methyl)amino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7636779.png)
